REACTION_CXSMILES
|
FC(F)(F)C1C(CC2C=CC(N)=CC=2)=CC=CN=1.FC(F)(F)[C:21]1[CH:26]=[C:25]([CH2:27][C:28]2[CH:33]=[CH:32][C:31]([NH2:34])=[CH:30][CH:29]=2)[CH:24]=[CH:23][N:22]=1.C(OC(=O)CC1C=CC([N+]([O-])=O)=CC=1)C.[Cl:52]C1C=C([N+]([O-])=O)C=CN=1>>[Cl:52][C:21]1[CH:26]=[C:25]([CH2:27][C:28]2[CH:33]=[CH:32][C:31]([NH2:34])=[CH:30][CH:29]=2)[CH:24]=[CH:23][N:22]=1
|
Name
|
4-(2-trifluoromethyl-pyridinylmethyl)-phenylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=NC=CC=C1CC1=CC=C(C=C1)N)(F)F
|
Name
|
Intermediate 2P
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=NC=CC(=C1)CC1=CC=C(C=C1)N)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)CC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |